molecular formula C14H15N7O2 B2542997 3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 477766-89-5

3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2542997
CAS No.: 477766-89-5
M. Wt: 313.321
InChI Key: KNJBPUYAXUVFLK-UHFFFAOYSA-N
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Description

3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C14H15N7O2 and its molecular weight is 313.321. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Derivative Formation

3,9a-dimethyl-4-(4-nitrophenyl)-3a,4,9,9a-tetrahydro-1H-pyrazolo[3,4-d][1,2,4]triazolo[1,5-a]pyrimidine and its derivatives are synthesized through reactions involving heterocyclic amidines and a variety of organic reagents, leading to the formation of novel azolopyrimidine, benzoimidazopyrimidine, pyridine, pyran, and pyrazole derivatives containing the antipyrine moiety. Notably, these processes often employ green chemistry principles such as solvent-free conditions and grindstone technology, demonstrating a commitment to environmentally friendly synthesis methods (Elmaati, 2002), (Abdelhamid et al., 2016).

Antimicrobial and Anticancer Properties

Several studies have explored the biological activities of these compounds, particularly their antimicrobial and anticancer effects. Compounds derived from this compound have shown significant activity against various bacterial and fungal species, with some being more potent than standard drugs like Amphotericin B against specific strains. Additionally, some derivatives have exhibited promising anticancer activity, particularly against human breast adenocarcinoma cell lines, highlighting their potential in therapeutic applications (Abdel-Aziz et al., 2008), (Mabkhot et al., 2016), (Abdellatif et al., 2014).

Characterization and Reaction Pathways

Comprehensive characterization of the synthesized compounds has been conducted using various spectroscopic techniques like IR, 1H NMR, and mass spectra. This detailed analysis ensures the precise identification and understanding of the compounds' structures. Moreover, studies have delved into the reaction pathways and regioselectivity of the synthesis processes, providing valuable insights into the chemical behavior and potential modifications of these compounds (Harb et al., 2005), (Salem et al., 2015).

Properties

IUPAC Name

4,7-dimethyl-2-(4-nitrophenyl)-1,5,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodeca-4,9,11-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7O2/c1-8-11-12(9-3-5-10(6-4-9)21(22)23)20-13(15-7-16-20)17-14(11,2)19-18-8/h3-7,11-12,19H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJBPUYAXUVFLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNC2(C1C(N3C(=NC=N3)N2)C4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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